
3,6,14-Trihydroxycard-20(22)-enolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,14-Trihydroxycard-20(22)-enolide is a complex organic compound that belongs to the class of cardenolides. Cardenolides are a type of steroid known for their potent biological activities, particularly in the context of cardiac glycosides. These compounds are often found in various plants and have been studied for their medicinal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,14-Trihydroxycard-20(22)-enolide typically involves multiple steps, including the formation of the steroid backbone and the introduction of hydroxyl groups at specific positions. Common synthetic routes may include:
Oxidation reactions: to introduce hydroxyl groups.
Cyclization reactions: to form the steroid ring structure.
Protecting group strategies: to ensure selective reactions at desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Chromatographic purification: to isolate the desired product.
Quality control measures: to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,14-Trihydroxycard-20(22)-enolide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in treating heart conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3,6,14-Trihydroxycard-20(22)-enolide involves its interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of key enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Ion channels: Affecting the flow of ions across cell membranes, particularly in cardiac cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Digitoxin: Another cardenolide with similar cardiac effects.
Ouabain: Known for its potent inhibition of the sodium-potassium pump.
Digoxin: Widely used in the treatment of heart failure and arrhythmias.
Uniqueness
3,6,14-Trihydroxycard-20(22)-enolide is unique due to its specific hydroxylation pattern and the resulting biological activity. Its distinct structure may confer unique interactions with molecular targets, leading to specific therapeutic effects.
Propriétés
Numéro CAS |
102305-50-0 |
|---|---|
Formule moléculaire |
C23H34O5 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
3-[(3S,5R,10R,13R,14S,17R)-3,6,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-21-6-3-14(24)10-18(21)19(25)11-17-16(21)4-7-22(2)15(5-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16?,17?,18-,19?,21+,22+,23-/m0/s1 |
Clé InChI |
NAUPKGAOVHSNRY-QYLPJJJPSA-N |
SMILES isomérique |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC([C@H]5[C@@]3(CC[C@@H](C5)O)C)O |
SMILES canonique |
CC12CCC(CC1C(CC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


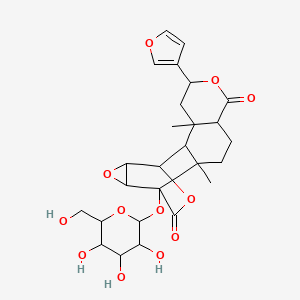
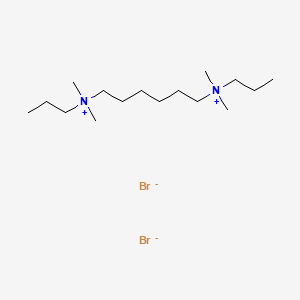
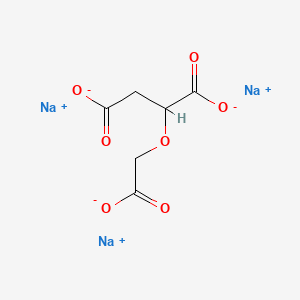
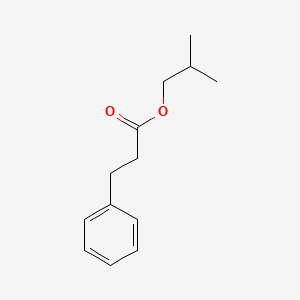
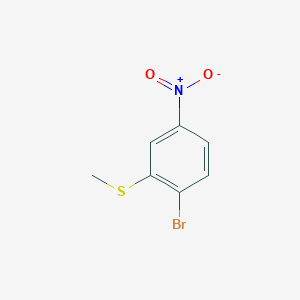
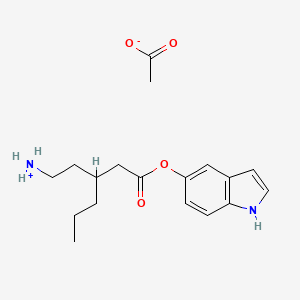
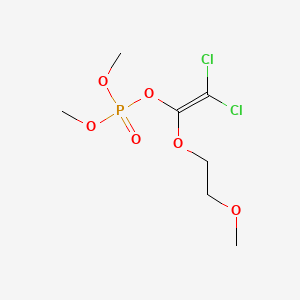
![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
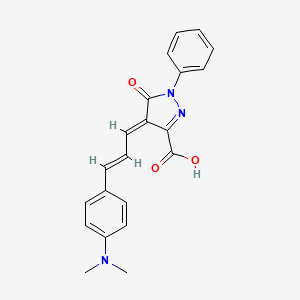
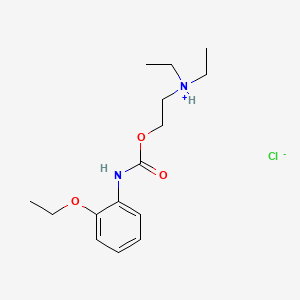

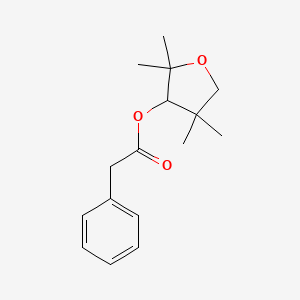
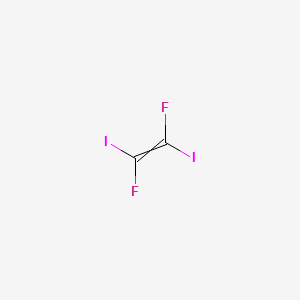
![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)
